molecular formula C14H16ClN5O2S B2576552 N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2097921-76-9

N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B2576552
CAS No.: 2097921-76-9
M. Wt: 353.83
InChI Key: NNSIKANHJFMSML-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and a suitable dihalide.

    Attachment of the Phenyl Group: The phenyl group with the chloro and methoxy substituents can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the piperazine derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could result in the formation of alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this type can interact with various molecular targets, including enzymes, receptors, and ion channels. The specific pathways involved would depend on the nature of the interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the chloro and methoxy groups on the phenyl ring, along with the thiadiazole and piperazine moieties, can result in distinct interactions with biological targets and unique chemical properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2S/c1-22-12-3-2-10(15)8-11(12)17-14(21)20-6-4-19(5-7-20)13-9-16-23-18-13/h2-3,8-9H,4-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSIKANHJFMSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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